Darunavir metabolite M6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

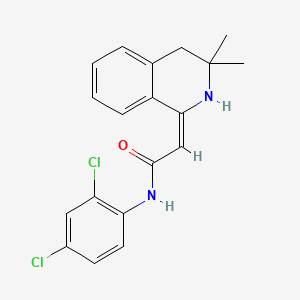

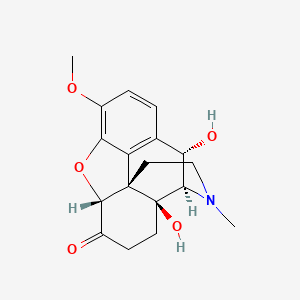

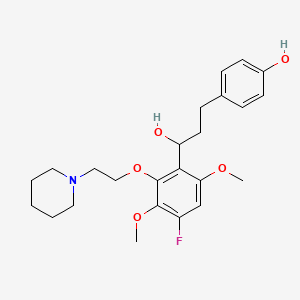

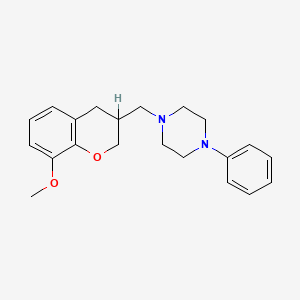

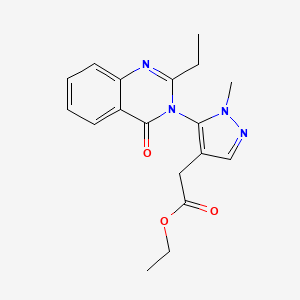

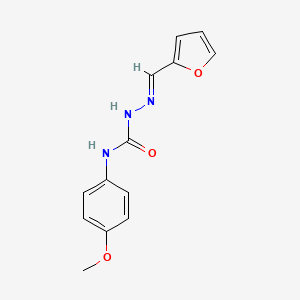

Darunavir metabolite M6 is a significant compound derived from the metabolism of Darunavir, a protease inhibitor used in the treatment of HIV-1 infection. Darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . The metabolite M6 is one of the several metabolites formed during this process and plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Darunavir.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Darunavir metabolite M6 involves the incubation of Darunavir in human liver microsomes fortified with NADPH. This process is typically carried out at 37°C for varying time intervals . The reaction conditions include the use of high-resolution liquid chromatography and mass spectrometry for the identification and profiling of the metabolite .

Industrial Production Methods: Industrial production methods for Darunavir and its metabolites, including M6, involve advanced techniques such as high-resolution accurate mass spectrometry (HRAM MS) and ultra-high-performance liquid chromatography (UHPLC). These methods ensure the efficient and rapid identification and quantification of the metabolites .

Análisis De Reacciones Químicas

Types of Reactions: Darunavir metabolite M6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the metabolic transformation of Darunavir in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NADPH, which acts as a cofactor in the enzymatic reactions. The conditions typically involve incubation at physiological temperatures (37°C) and the use of human liver microsomes .

Major Products Formed: The major products formed from the reactions involving this compound include various oxidized and reduced forms of the parent compound. These products are crucial for understanding the metabolic pathways and the pharmacological effects of Darunavir .

Aplicaciones Científicas De Investigación

Darunavir metabolite M6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for studying the metabolic pathways and the enzymatic reactions involved in drug metabolism . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Darunavir, which is essential for optimizing its therapeutic use . In the pharmaceutical industry, the metabolite is used for developing and testing new formulations and drug delivery systems .

Mecanismo De Acción

The mechanism of action of Darunavir metabolite M6 involves its interaction with the HIV-1 protease enzyme. This enzyme is necessary for viral precursor protein processing and viral maturation, making it a critical target for antiretroviral therapy . The metabolite inhibits the protease enzyme, thereby preventing the maturation of the virus and reducing its ability to infect new cells .

Comparación Con Compuestos Similares

Darunavir metabolite M6 can be compared with other similar compounds such as other HIV protease inhibitors. These include compounds like Ritonavir and Lopinavir, which also inhibit the HIV-1 protease enzyme . Darunavir and its metabolites, including M6, have a higher genetic barrier to resistance and are effective against a broader range of HIV-1 strains . This makes this compound unique in its efficacy and therapeutic potential.

List of Similar Compounds:- Ritonavir

- Lopinavir

- Atazanavir

- Saquinavir

Propiedades

Número CAS |

1809097-04-8 |

|---|---|

Fórmula molecular |

C20H29N3O4S |

Peso molecular |

407.5 g/mol |

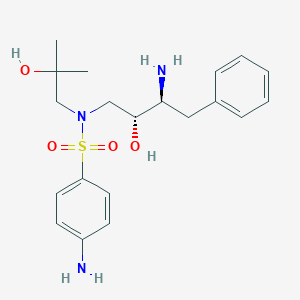

Nombre IUPAC |

4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide |

InChI |

InChI=1S/C20H29N3O4S/c1-20(2,25)14-23(28(26,27)17-10-8-16(21)9-11-17)13-19(24)18(22)12-15-6-4-3-5-7-15/h3-11,18-19,24-25H,12-14,21-22H2,1-2H3/t18-,19+/m0/s1 |

Clave InChI |

SKPOYGHDPSYYLM-RBUKOAKNSA-N |

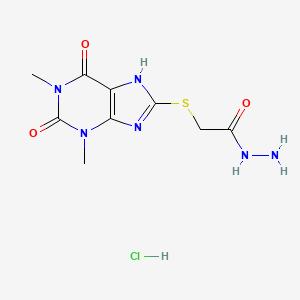

SMILES isomérico |

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N)O |

SMILES canónico |

CC(C)(CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.